N-(2-fluorophenyl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-10-7-8-11(2)14(9-10)19(17,18)16-13-6-4-3-5-12(13)15/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDWBZJZAKGSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2-fluoroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Halogen Effects: The target compound’s 2-fluorophenyl group introduces steric hindrance and electron-withdrawing effects, which may reduce metabolic oxidation compared to chlorinated analogs like H57806 . Chlorine’s larger atomic size and stronger electron-withdrawing nature could enhance binding affinity in hydrophobic pockets but increase molecular weight.
Methyl vs. Hydroxy/Methoxy Groups: The dimethyl substitution on the benzenesulfonamide core enhances lipophilicity compared to compounds with polar groups (e.g., hydroxy in CAS 915372-74-6 ). This difference may influence bioavailability and blood-brain barrier penetration.
Biological Activity
N-(2-fluorophenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H18FNO2S
- Molecular Weight : Approximately 307.4 g/mol
The presence of the sulfonamide group (−S(=O)₂−NR₂) is significant as it is known for its diverse biological activities. The incorporation of a fluorine atom enhances the compound's stability and biological activity compared to other similar sulfonamides.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This leads to antibacterial effects by disrupting microbial growth.
- Anticancer Activity : Preliminary studies suggest that this compound may also possess anticancer properties by interfering with cellular processes essential for tumor growth. The specific targets and pathways involved remain an area of ongoing research.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth has been attributed to its mechanism of action involving enzyme inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings highlight the potential utility of this compound in treating infections caused by resistant bacterial strains.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. Notably, the compound has been tested against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 15 | 3.2 |
| HeLa | 20 | 2.5 |
The selectivity index indicates a favorable therapeutic window, suggesting that the compound may selectively target cancer cells while sparing normal cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The study utilized a broth microdilution method to determine MIC values and found that the compound significantly inhibited growth at concentrations lower than traditional antibiotics.
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, researchers evaluated the effects of this compound on tumor cell proliferation and apoptosis induction. Results indicated that treatment led to increased apoptosis markers in A549 cells, suggesting a mechanism involving programmed cell death pathways .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(2-fluorophenyl)-2,5-dimethylbenzenesulfonamide?
Synthesis typically involves sulfonamide bond formation via nucleophilic substitution between a sulfonyl chloride and an amine. Critical parameters include:
- Reagent selection : Use of 2,5-dimethylbenzenesulfonyl chloride and 2-fluoroaniline as precursors.
- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the molecular structure of this compound validated experimentally?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular formula and isotopic patterns .
- X-ray crystallography : Single-crystal studies (e.g., using SHELX software) resolve bond lengths and angles, with R-factors <0.05 indicating high precision .
Q. What analytical techniques are essential for assessing purity and stability during storage?
- HPLC : Monitors degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition temperatures .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be explored for this compound in neuroprotective or anticancer contexts?
SAR studies involve:
- Functional group modifications : Comparing analogs with varied substituents (e.g., replacing fluorine with chlorine) to assess potency shifts .
- In vitro assays : Testing inhibition of targets like kinases or apoptosis regulators (e.g., caspase-3) in neuronal or cancer cell lines .
- Computational modeling : Docking simulations predict binding affinities to biological targets (e.g., amyloid-beta plaques for neuroprotection) .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Replicating assays under identical conditions (e.g., cell line passage number, serum concentration) .
- Batch-to-batch analysis : Cross-validating purity and bioactivity using orthogonal techniques (e.g., LC-MS and NMR) .
- Meta-analysis : Aggregating data from multiple studies to identify trends (e.g., IC variability in cancer cell lines) .
Q. How does crystallographic data inform polymorph screening and co-crystal design?
- Polymorph identification : X-ray diffraction distinguishes crystal forms (e.g., monoclinic vs. orthorhombic) impacting solubility and bioavailability .
- Co-crystallization : Co-formers (e.g., carboxylic acids) enhance physicochemical properties; SHELXL refines intermolecular interactions (e.g., hydrogen bonds) .
Q. What strategies are effective in scaling up synthesis while maintaining reaction efficiency?
- Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions .
- Catalytic optimization : Transition metal catalysts (e.g., Pd) enhance coupling reaction yields in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
